
Ethanone, 1-(3,4-dihydroxycyclohexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydroxycyclohexyl)ethanone is an organic compound characterized by a cyclohexane ring substituted with two hydroxyl groups at the 3 and 4 positions and an ethanone group at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxycyclohexyl)ethanone typically involves the hydroxylation of cyclohexanone derivatives. One common method includes the use of hydroxylamine and alkynes under reflux conditions to produce the desired compound . The reaction is carried out in the presence of solvents such as 2-methyl-1-propanol and toluene, and the mixture is refluxed under an inert atmosphere of argon .
Industrial Production Methods: Industrial production methods for 1-(3,4-Dihydroxycyclohexyl)ethanone are not extensively documented. large-scale synthesis would likely involve similar hydroxylation reactions with optimized conditions for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Dihydroxycyclohexyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of cyclohexane-1,3,4-trione or cyclohexane-1,3,4-tricarboxylic acid.
Reduction: Formation of 1-(3,4-dihydroxycyclohexyl)ethanol.
Substitution: Formation of derivatives with substituted hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydroxycyclohexyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems due to its structural similarity to certain bioactive compounds.
Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dihydroxycyclohexyl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The ethanone group can undergo nucleophilic attack, leading to various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,4-Dihydroxycyclohexane: Similar structure but lacks the ethanone group, affecting its chemical properties and reactivity.
3,4-Dihydroxybenzaldehyde: Contains a benzene ring instead of a cyclohexane ring, leading to different chemical behavior.
Uniqueness: 1-(3,4-Dihydroxycyclohexyl)ethanone is unique due to the presence of both hydroxyl and ethanone functional groups on a cyclohexane ring.
Eigenschaften
Molekularformel |
C8H14O3 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
1-(3,4-dihydroxycyclohexyl)ethanone |
InChI |
InChI=1S/C8H14O3/c1-5(9)6-2-3-7(10)8(11)4-6/h6-8,10-11H,2-4H2,1H3 |
InChI-Schlüssel |
HSNCSXROAKRSHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCC(C(C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


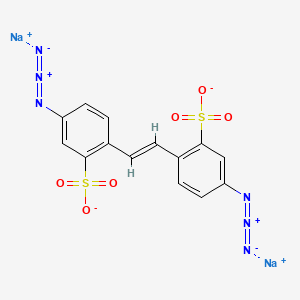
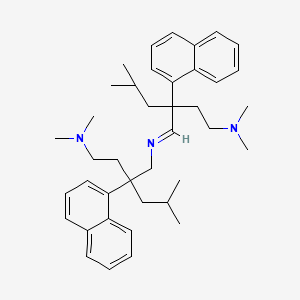
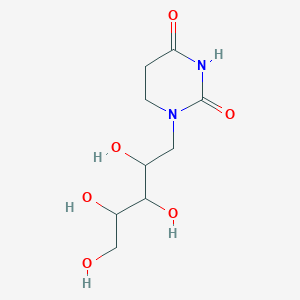
![3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole](/img/structure/B13829935.png)
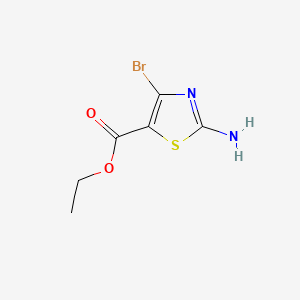
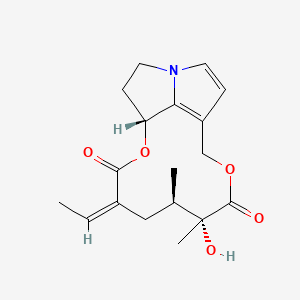

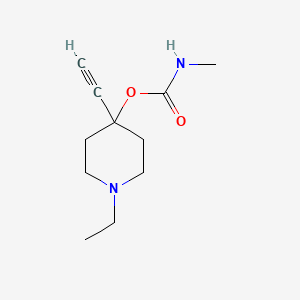
![(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol](/img/structure/B13829962.png)
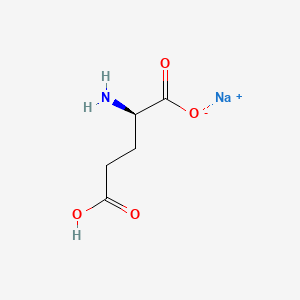


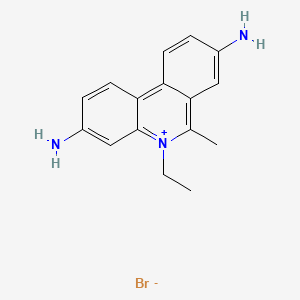
![1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide](/img/structure/B13830013.png)
